molecular formula C8H5ClF3NO B569993 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 1256821-90-5

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B569993
CAS No.: 1256821-90-5
M. Wt: 223.579
InChI Key: KXDJDXDDXJPIKZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethanone moiety

Preparation Methods

The synthesis of 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the condensation of 2-oxo-1,2-dihydropyridine-3-carbonitriles with 4-chlorobenzoyl chloride under solvent-free conditions or by conventional heating in methylene chloride in the presence of triethylamine .

Chemical Reactions Analysis

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Comparison with Similar Compounds

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)7-2-5(8(10,11)12)6(9)3-13-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJDXDDXJPIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205512
Record name Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256821-90-5
Record name Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256821-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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